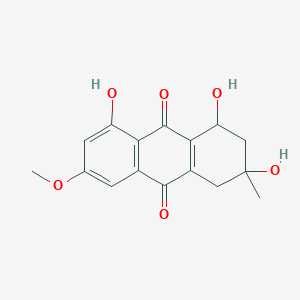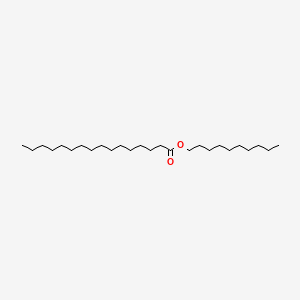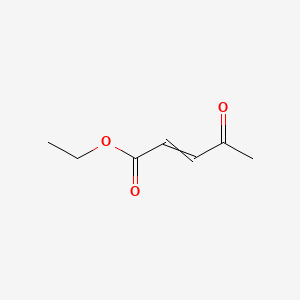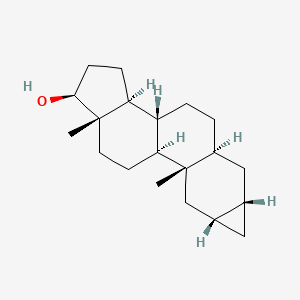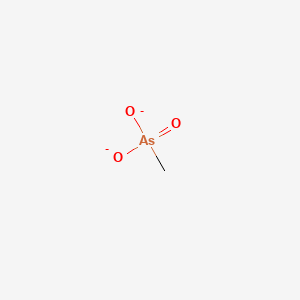
Methylarsonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylarsonate(2-) is an organoarsonic acid anion. It is a conjugate base of a methylarsonate(1-).
Wissenschaftliche Forschungsanwendungen
Arsenic-Induced Skin Lesions and Metabolism
Methylarsonate (MA) has been identified as a risk factor for arsenic-induced health effects like skin lesions. A study by Lindberg et al. (2008) found that the risk for skin lesions was significantly higher in individuals with a higher percentage of MA in their urine. The study also revealed gender differences in susceptibility to these lesions, attributed to differences in arsenic methylation efficiency between men and women (Lindberg, Rahman, Persson, & Vahter, 2008).
Methylation of Arsenic in Liver
Stýblo et al. (1996) examined the methylation of arsenic in rat liver, producing methylarsonate and dimethylarsinate. This study is critical in understanding how arsenic is metabolized in mammals, revealing key aspects of the biochemistry of arsenic exposure (Stýblo, Delnomdedieu, & Thomas, 1996).
Influence on Food Reserves in Plants
Duble and Holt (1970) researched the effect of amine methylarsonate (AMA) on the food reserves in purple nutsedge, a type of plant. Their findings suggested that AMA accelerated starch hydrolysis in the plant's tubers, affecting the plant's carbohydrate, fat, and protein content (Duble & Holt, 1970).
Extraction Behavior in Different Systems
Suzuki et al. (1986) explored the liquid-liquid extraction behavior of various arsenic species, including methylarsonate. The study's findings are important for understanding how different arsenic species, including MA, can be separated and analyzed in various chemical systems (Suzuki, Satoh, Shoji, & Imura, 1986).
Presence in Agricultural Water and Soil
A study by Bednar et al. (2002) investigated the presence of organoarsenicals, including methylarsonate, in agricultural water and soil, particularly in areas where these compounds are used in cotton production. This research is crucial for understanding the environmental impact of methylarsonate in agricultural settings (Bednar, Garbarino, Ranville, & Wildeman, 2002).
Eigenschaften
CAS-Nummer |
51952-65-9 |
|---|---|
Produktname |
Methylarsonate |
Molekularformel |
CH3AsO3-2 |
Molekulargewicht |
137.954 g/mol |
IUPAC-Name |
methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)/p-2 |
InChI-Schlüssel |
QYPPRTNMGCREIM-UHFFFAOYSA-L |
SMILES |
C[As](=O)([O-])[O-] |
Kanonische SMILES |
C[As](=O)([O-])[O-] |
Andere CAS-Nummern |
51952-65-9 |
Synonyme |
disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



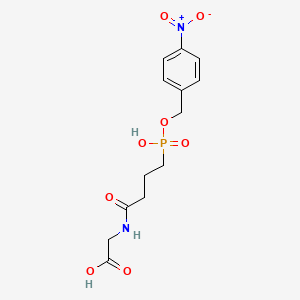
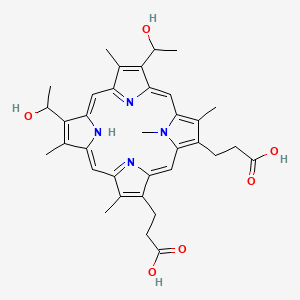

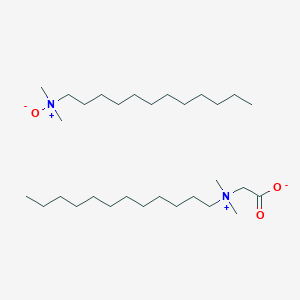
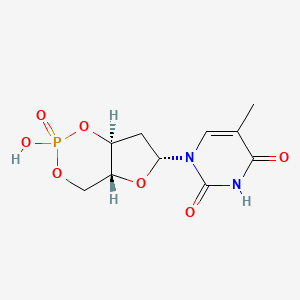
![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)
